molecular formula C20H17ClN2O3S2 B6494816 3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941929-69-7

3-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No. B6494816
CAS RN: 941929-69-7
M. Wt: 432.9 g/mol
InChI Key: YYEXIBMHXQWXNZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thiophene ring. Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It’s an important building block in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. For instance, ring-forming multicomponent reactions have been used for synthesizing thiophene derivatives . Another method involves the catalytic protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. The thiophene ring, for example, is a five-membered ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, they can participate in ring-forming multicomponent reactions . They can also undergo protodeboronation when reacted with pinacol boronic esters .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C .

Scientific Research Applications

Anti-Inflammatory Activity: Thiophene derivatives exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions.

Anti-Cancer Properties: Certain thiophene-containing compounds demonstrate anti-cancer activity by inhibiting tumor growth or interfering with cancer cell signaling pathways.

Anti-Fungal Agents: Thiophenes have been investigated for their antifungal properties, which could lead to the development of novel antifungal drugs.

Kinase Inhibitors: Thiophene-based molecules can act as kinase inhibitors, modulating cellular signaling pathways and potentially treating diseases related to abnormal kinase activity.

Anti-Anxiety and Anti-Psychotic Effects: Some thiophene derivatives exhibit anxiolytic and antipsychotic properties, suggesting their potential use in mental health therapeutics.

Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related disorders.

Anti-Arrhythmic Activity: Certain thiophene-containing compounds have shown promise as anti-arrhythmic agents, affecting cardiac rhythm.

Conclusion

The synthesis and exploration of novel thiophene moieties continue to be an exciting area of research. Researchers aim to create structural prototypes with enhanced pharmacological activity, expanding our understanding of the therapeutic potential of thiophene-based compounds .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For instance, some thiophene derivatives have shown anti-tubercular activity .

Safety and Hazards

Thiophene is associated with several hazards. It’s harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause damage to fertility or the unborn child. It’s also flammable .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of applications. They are used in the synthesis of biologically active compounds and materials for electronic and opto-electronic devices . Therefore, the development of new synthetic strategies and the exploration of novel applications are potential future directions in this field.

properties

IUPAC Name

3-chloro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-8-9-18-14(13-17)5-2-10-23(18)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEXIBMHXQWXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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